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Compound of Interest

Compound Name: H-D-Chg-OH.HCl

Cat. No.: B556054 Get Quote

In the realm of peptide-based therapeutics and drug discovery, the incorporation of non-natural

amino acids is a key strategy to enhance potency, stability, and bioavailability. Among the

diverse array of synthetic amino acids, D-Cyclohexylglycine hydrochloride (D-Chg) and

Cyclohexylalanine (Cha) are two prominent building blocks utilized to modulate the

physicochemical and biological properties of peptides. This guide provides a comprehensive

comparison of these two amino acids, supported by experimental data, detailed protocols, and

visual representations of their roles in peptide design for researchers, scientists, and drug

development professionals.

Physicochemical and Structural Properties
D-Cyclohexylglycine is a non-proteinogenic amino acid characterized by a cyclohexyl group

directly attached to the α-carbon, which imparts significant steric bulk and conformational

constraints.[1][2] Cyclohexylalanine, an analog of phenylalanine, features a cyclohexyl group

attached to the β-carbon, offering increased hydrophobicity compared to its aromatic

counterpart.[3][4] The distinct positioning of the cyclohexyl moiety in these two amino acids

leads to different impacts on the peptide backbone and its interactions with biological targets.
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Property
D-Cyclohexylglycine
hydrochloride

Cyclohexylalanine

Abbreviation D-Chg Cha

Molecular Formula C8H16ClNO2 C9H17NO2

Molecular Weight ( g/mol )
193.67 (hydrochloride) /

157.21 (free base)[1][5]
171.24[4][6]

Appearance
White to off-white

solid/powder[1]

White to off-white

solid/powder[6]

Melting Point (°C) ~256 (free base)[1] Not specified

Hydrophobicity (Kyte-Doolittle

Scale)
Not specified ~3.1 (estimated)[4]

pKa (α-COOH) ~2.44 (predicted)[1] ~2.2 (predicted)[4]

pKa (α-NH3+) Not specified ~9.7 (predicted)[4]

Key Structural Feature
Cyclohexyl group at the α-

carbon

Cyclohexyl group at the β-

carbon

Impact on Peptide Conformation and Stability
The incorporation of both D-Chg and Cha can significantly influence the conformational

properties and metabolic stability of peptides.

D-Cyclohexylglycine (D-Chg): The bulky cyclohexyl group at the α-carbon restricts the rotation

of the peptide backbone, often inducing β-turn and helical conformations.[7] This

conformational rigidity can enhance binding affinity to target receptors and increase resistance

to enzymatic degradation by peptidases and proteinases.[1] Its D-configuration can further

enhance stability by making the peptide less recognizable to proteases that typically act on L-

amino acids.[8]

Cyclohexylalanine (Cha): The cyclohexyl side chain of Cha increases the hydrophobicity of the

peptide, which can drive specific folding patterns and improve interactions with hydrophobic

pockets of target proteins.[3][9] Replacing aromatic residues like phenylalanine with Cha can
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enhance metabolic stability by providing steric hindrance to proteases.[9][10] For example, in

apelin analogues, substituting leucine with Cha at a neprilysin cleavage site resulted in

significantly enhanced plasma half-life.[10][11]

Applications in Peptide Design and Drug Discovery
Both D-Chg and Cha have been successfully employed in the development of peptide-based

drugs with improved therapeutic profiles.

D-Cyclohexylglycine (D-Chg): A notable application of D-Chg is in the design of dipeptidyl

peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][12] The unique

structure of D-Chg allows for potent and selective inhibition of the DPP-IV enzyme.

Cyclohexylalanine (Cha): Cha has been widely used to enhance the pharmacokinetic and

pharmacodynamic properties of various peptides. For instance, its incorporation into apelin

analogues has led to potent and metabolically stable agonists of the apelin receptor, with

potential applications in cardiovascular diseases.[9][11][13] Furthermore, substituting leucine

with Cha in SNAIL1-derived peptides has shown to maintain potent inhibitory activity against

Lysine-Specific Demethylase 1 (LSD1).[9]

Quantitative Data on Performance
The following tables summarize key quantitative data from studies involving the incorporation of

Cyclohexylalanine into peptides. Direct comparative quantitative data for D-Cyclohexylglycine

in similar peptide contexts is not readily available in the cited literature.

Table 1: In Vivo Effects of Apelin-17 Analogues with L-Cha Substitution in Rodent Models[9]

Peptide Analogue Modification
Effect on Heart
Rate

Effect on Blood
Pressure

Analogue 10
L-Cha and L-hArg

substitution

Quick and stable

increase
-

Analogue 12
L-Cha and L-hArg

substitution
-

Prolonged lowering

effect
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Table 2: Inhibitory Activity of SNAIL1-Derived Peptides Against Lysine-Specific Demethylase 1

(LSD1)[9]

Peptide Modification IC50 (µM) Relative Activity

SNAIL1 1-16 (parent) - ~10 1.0

Peptide 2j
Leucine at position 5

substituted with L-Cha

Potent inhibition

(similar to parent)
~1.0

Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Cyclohexylalanine
into a Peptide Sequence via Solid-Phase Peptide
Synthesis (SPPS)[10]
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing 3-

Cyclohexyl-L-alanine.

Materials and Reagents:

Rink Amide resin

Fmoc-L-Cyclohexylalanine (Fmoc-L-Cha-OH)

Other Fmoc-protected amino acids

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

20% Piperidine in DMF

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
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Cold diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and

then treat again for 15-20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling (Incorporation of Fmoc-L-Cha-OH):

In a separate vial, dissolve 3-4 equivalents of Fmoc-L-Cha-OH and 3-4 equivalents of

HBTU in DMF.

Add 6-8 equivalents of DIPEA to activate the amino acid solution.

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

Wash the resin with DMF and DCM.

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide

sequence.

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection

(step 2).

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at

room temperature.

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate

to cold diethyl ether.

Purification: Purify the peptide using preparative reversed-phase high-performance liquid

chromatography (RP-HPLC).[9]

Protocol 2: General Serum Stability Assay[4]
This assay evaluates the stability of a peptide in the presence of serum proteases.
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Procedure:

Peptide Solution: Prepare a stock solution of the purified peptide in a suitable buffer (e.g.,

PBS).

Incubation: Incubate the peptide solution (e.g., at a final concentration of 100 µM) with

human or rat serum (e.g., 50% v/v) at 37°C.

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction

mixture.

Quenching: Stop the enzymatic reaction by adding an excess of a protein-precipitating agent

(e.g., ice-cold acetonitrile).

Analysis: Analyze the remaining amount of intact peptide at each time point by RP-HPLC or

LC-MS.

Visualizations
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of an apelin

analogue containing Cyclohexylalanine to the apelin receptor (APJ), a G-protein coupled

receptor.
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Caption: Apelin Receptor (APJ) Signaling Cascade.[9]

Experimental Workflow
This diagram outlines the general workflow for solid-phase peptide synthesis (SPPS)

incorporating a non-natural amino acid like D-Chg or Cha.
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Caption: Solid-Phase Peptide Synthesis Workflow.
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Logical Relationship
The following diagram illustrates the logical relationship between the structural features of

Cyclohexylalanine and its impact on peptide properties.

Structural Features

Consequences

Cyclohexylalanine (Cha)
Incorporation

Bulky Cyclohexyl
Side Chain

Increased
Hydrophobicity

Conformational
Constraint

Enhanced Metabolic
Stability

Steric hindrance
to proteases

Improved
Pharmacokinetics

Improved absorption
and distribution

Modulated Receptor
Affinity/Selectivity

Optimized binding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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